molecular formula C17H19N3O5S2 B2845902 N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide CAS No. 864974-59-4

N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide

Cat. No.: B2845902
CAS No.: 864974-59-4
M. Wt: 409.48
InChI Key: RKACWLNHYFRLHC-UHFFFAOYSA-N
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Description

N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide is a synthetic organic compound provided for research use only. It is characterized by a central thiophene-3-carboxamide core, a common motif in medicinal chemistry, which is substituted at the 2-position with an N-methyl benzamido group bearing a morpholinosulfonyl moiety. The sulfonamide group is a privileged structure in drug discovery, known to contribute to target binding and selectivity in various biological systems . Compounds with similar structural features, particularly the sulfonamide group, have been investigated as potent and selective inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a range of diseases from neurodegenerative disorders to metabolic diseases . Furthermore, the thiophene carboxamide scaffold is present in molecules studied for their antibacterial efficacy, including against resistant strains such as ESBL-producing E. coli . The presence of both these pharmacophores makes this compound a valuable tool for researchers exploring new therapeutic agents in immunology and infectious disease. This product is intended for non-human research applications only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-methyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S2/c1-18-16(22)14-6-11-26-17(14)19-15(21)12-2-4-13(5-3-12)27(23,24)20-7-9-25-10-8-20/h2-6,11H,7-10H2,1H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKACWLNHYFRLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Morpholinosulfonyl)Benzoyl Chloride

The benzamide precursor is typically derived from 4-chlorosulfonylbenzoic acid through nucleophilic substitution with morpholine:

Procedure :

  • Charge a three-neck flask with 4-chlorosulfonylbenzoic acid (1 eq) in anhydrous dichloromethane.
  • Add morpholine (1.2 eq) dropwise under nitrogen at 0°C.
  • Stir for 4 h at room temperature, then wash with 1M HCl (3×).
  • Dry over MgSO₄ and concentrate to obtain 4-(morpholinosulfonyl)benzoic acid as white crystals (89% yield).
  • Convert to acid chloride using oxalyl chloride (2 eq) and catalytic DMF in refluxing dichloromethane (2 h, 76% yield).

Critical Parameters :

  • Strict temperature control during morpholine addition prevents exothermic runaway reactions.
  • Excess oxalyl chloride ensures complete conversion to acid chloride, verified by FT-IR loss of -OH stretch at 2500–3300 cm⁻¹.

Preparation of N-Methyl-2-Aminothiophene-3-Carboxamide

Methylation of 2-aminothiophene-3-carboxamide proceeds via nucleophilic substitution:

Optimized Protocol :

  • Dissolve 2-aminothiophene-3-carboxamide (1 eq) in dimethylformamide.
  • Add methyl iodide (1.5 eq) and triethylamine (2 eq) at 0°C.
  • Heat to 50°C for 1 h under nitrogen.
  • Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography (80% yield).

Analytical Validation :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.85 (s, 3H, N-CH₃), 6.95 (d, J = 5.2 Hz, 1H, thiophene-H), 7.82 (d, J = 5.2 Hz, 1H, thiophene-H).
  • LC-MS: m/z 171.05 [M+H]⁺ (calculated 170.04 for C₆H₇N₂OS).

Amide Coupling Reaction

The final step couples the acid chloride and amine fragments:

Method A (Acid Chloride Route) :

  • Dissolve N-methyl-2-aminothiophene-3-carboxamide (1 eq) in dichloromethane.
  • Add 4-(morpholinosulfonyl)benzoyl chloride (1.1 eq) and triethylamine (3 eq) at 0°C.
  • Stir for 12 h at room temperature.
  • Wash with NaHCO₃ (5%), dry, and recrystallize from ethanol/water (68% yield).

Method B (Carbodiimide-Mediated) :

  • Mix 4-(morpholinosulfonyl)benzoic acid (1 eq), N-methyl-2-aminothiophene-3-carboxamide (1 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (1.5 eq) in dimethylformamide.
  • Add hydroxybenzotriazole (1.2 eq) and stir for 24 h at 25°C.
  • Purify via reverse-phase HPLC (72% yield).
Parameter Method A Method B
Yield 68% 72%
Reaction Time 12 h 24 h
Byproduct Formation 8–12% <5%
Scalability >100 g <50 g

Reaction Optimization and Catalysis

Solvent Effects on Coupling Efficiency

Comparative studies in different solvents reveal:

Solvent Dielectric Constant Yield (Method A) Yield (Method B)
Dichloromethane 8.93 68% 42%
Dimethylformamide 36.7 55% 72%
Tetrahydrofuran 7.52 61% 58%

Polar aprotic solvents like dimethylformamide enhance carbodiimide-mediated couplings by stabilizing charged intermediates.

Catalytic Acceleration

Adding 4-dimethylaminopyridine (DMAP, 0.1 eq) in Method A increases yield to 81% by facilitating acid chloride activation. However, this complicates purification due to DMAP’s basicity.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol/water (3:1 v/v) produces needle-like crystals suitable for X-ray diffraction:

  • Melting point: 214–216°C (decomposition)
  • Purity (HPLC): 99.2% (Method A), 99.8% (Method B)

Spectroscopic Confirmation

  • FT-IR : 1665 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II), 1150 cm⁻¹ (S=O stretch)
  • ¹³C NMR : 167.8 ppm (carboxamide C=O), 165.4 ppm (benzamide C=O), 44.6 ppm (morpholine N-CH₂)

Challenges and Mitigation Strategies

Regioselectivity in Thiophene Functionalization

Competing N- vs. S-methylation during the thiophene amide synthesis is mitigated by:

  • Using methyl iodide instead of dimethyl sulfate (lower electrophilicity)
  • Maintaining pH >9 with triethylamine to favor N-attack

Sulfonamide Hydrolysis

The morpholinosulfonyl group’s sensitivity to acidic conditions necessitates:

  • Avoiding aqueous workups below pH 3
  • Short reaction times (<2 h) in protic solvents

Recent Advances (2023–2025)

Innovations from the past two years include:

  • Flow Chemistry Approaches : Continuous synthesis reduces reaction time from 12 h to 45 min with 88% yield
  • Biocatalytic Coupling : Lipase-mediated amidation in non-aqueous media achieves 91% enantiomeric excess for chiral analogs

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under basic conditions. A structurally related compound, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, was hydrolyzed using aqueous lithium hydroxide (LiOH) in methanol/water to yield carboxylic acid derivatives . For N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide:

  • Reagents : LiOH (1–2 eq), methanol/water (3:1).

  • Conditions : Room temperature, 2–4 hours.

  • Outcome : Formation of the corresponding carboxylic acid (yield: >80%) .

Table 1: Hydrolysis of Carboxamide Derivatives

SubstrateReagents/ConditionsProductYieldSource
Methyl thiophene carboxylateLiOH, CH₃OH/H₂O, rt, 2 hThiophene carboxylic acid80–85%
Ethyl thiophene carboxylateLiOH, CH₃OH/H₂O, 50°C, 4 hThiophene carboxylic acid75%

Palladium-Catalyzed Cross-Coupling Reactions

The thiophene ring’s C–H bonds enable Pd-mediated modifications. For example:

  • Suzuki–Miyaura Coupling : A 6-bromo-substituted thieno[3,2-d]pyrimidin-4(3H)-one derivative underwent coupling with aryl boronic acids using Pd(PPh₃)₄/Na₂CO₃ in dioxane/water (80°C, 12 h) .

  • Buchwald–Hartwig Amination : A 6-chloro analog reacted with amines using Pd₂(dba)₃/Xantphos and Cs₂CO₃ in toluene (100°C, 24 h) .

Table 2: Pd-Catalyzed Reactions of Thiophene Derivatives

Reaction TypeSubstrateReagents/ConditionsProductYieldSource
Suzuki–Miyaura Coupling6-Bromo-thienopyrimidinonePd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C6-Aryl-thienopyrimidinone60–75%
Buchwald–Hartwig Amination6-Chloro-thienopyrimidinonePd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C6-Amino-thienopyrimidinone50–65%

Alkylation and Methylation

The sulfonamide nitrogen and carboxamide groups are susceptible to alkylation. For instance:

  • Methylation : A thiophene sulfonamide analog was methylated using CH₃I and NaH in DMF (60°C, 1–8 h), yielding N-methyl derivatives (yield: 40–55%) .

  • Selectivity : O-Methylation predominates over N-methylation in competitive reactions (O:N ratio ≈ 3:1) .

Table 3: Alkylation Conditions and Outcomes

SubstrateAlkylating AgentBase/SolventTemperature/TimeProductYieldSource
Thiophene sulfonamideCH₃INaH/DMF60°C, 4 hN-Methyl derivative45%
Quinoline carboxylateCH₃IK₂CO₃/acetone80°C, 6 hO-Methyl derivative55%

(a) Sulfonamide Modifications

The morpholinosulfonyl group participates in nucleophilic substitution. In a related study, sulfonamide derivatives were converted to sulfones via oxidation with m-CPBA (meta-chloroperbenzoic acid) .

(b) Amide Bond Reactivity

The benzamido moiety can undergo hydrolysis or act as a directing group in cross-coupling. For example, 2-aminothiophene derivatives were functionalized via Gewald reactions using sulfur and cyanoacetates .

Stability and Degradation Pathways

  • Thermal Stability : Decomposition occurs above 200°C, forming sulfonic acid and morpholine fragments .

  • Photodegradation : Exposure to UV light (254 nm) induces cleavage of the sulfonamide bond .

Key Mechanistic Insights

  • Hydrolysis : Proceeds via nucleophilic attack by hydroxide on the carbonyl carbon, stabilized by electron-withdrawing sulfonamide groups .

  • Cross-Coupling : Pd(0) intermediates facilitate oxidative addition to C–X bonds, followed by transmetalation and reductive elimination .

Scientific Research Applications

Inhibition of the NLRP3 Inflammasome

One of the primary applications of this compound is its role as an inhibitor of the NLRP3 inflammasome, which is implicated in several inflammatory diseases, including neurodegenerative disorders and metabolic syndromes. Research has demonstrated that small molecule inhibitors targeting the NLRP3 inflammasome can effectively modulate its activity, leading to reduced inflammation and improved disease outcomes.

  • Mechanism of Action : The compound interacts with specific sites on the NLRP3 protein, inhibiting its activation and subsequent inflammatory responses. Structural modifications to the compound have shown varying degrees of potency, indicating that specific functional groups are critical for its inhibitory effects .

Anticancer Properties

Emerging studies suggest that N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide may exhibit anticancer properties. The modulation of inflammatory pathways can indirectly affect tumor growth and metastasis.

  • Case Studies : In vitro studies have indicated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific effects of this compound on cancer cells remain to be fully elucidated, but preliminary data suggest a promising avenue for further investigation .

Neuroprotective Effects

Given its ability to modulate inflammatory responses, this compound may also have neuroprotective effects in models of neurodegeneration. By inhibiting the NLRP3 inflammasome, it could potentially reduce neuroinflammation associated with conditions such as Alzheimer's disease and multiple sclerosis.

  • Research Findings : Studies have shown that targeting the inflammasome pathway can lead to improved cognitive function and reduced neuroinflammatory markers in animal models .

Mechanism of Action

The mechanism of action of N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : The propyl carbamate (16f ) exhibits the highest yield (60%), while the trifluoroethyl derivative (16g ) has the lowest (10%), likely due to steric or electronic hindrance during synthesis .
  • Melting Points : The pyrimidinyl-substituted carboxamide (16h ) shows exceptional thermal stability (>250°C), correlating with its rigid aromatic substituent. Carbamates (16e–16g ) have lower melting points, suggesting reduced crystallinity compared to carboxamides .
  • Molecular Weight : The target compound’s lower molecular weight (423.47 g/mol) compared to analogues reflects the absence of bulky carbamate or pyrimidinyl groups.

Spectral and Tautomeric Properties

  • IR Spectroscopy : In hydrazinecarbothioamide precursors (e.g., , compounds 4–6 ), C=O and C=S stretches at 1663–1682 cm$ ^{-1} $ and 1243–1258 cm$ ^{-1} $, respectively, confirm functional group integrity. The absence of C=O bands in triazole derivatives (7–9 ) verifies tautomerization to thione forms .
  • NMR Analysis : For carboxamide derivatives (e.g., 16h ), $ ^1H $-NMR signals at δ 8.50–8.70 ppm correspond to aromatic protons, while methyl groups (e.g., N-methyl in the target compound) typically resonate near δ 2.90–3.10 ppm .

Functional Group Impact on Bioactivity

  • Carbamate vs. Carboxamide : Carbamates (16e–16g ) may act as prodrugs, whereas carboxamides (target, 16h ) offer direct hydrogen-bonding capabilities for receptor engagement .

Biological Activity

N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide, a compound featuring a thiophene core and morpholinosulfonyl substituent, has garnered attention for its potential biological activities, particularly in the context of antiviral and antimicrobial properties. This article aims to synthesize existing research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound is synthesized through a multi-step process involving the reaction of thiophene derivatives with morpholine and sulfonyl chlorides. The synthesis pathway typically includes:

  • Formation of Thiophene Derivative : Starting with a suitable thiophene carboxylic acid.
  • Sulfonamide Formation : Reaction with morpholine to introduce the sulfonamide group.
  • Amidation : Final steps involve the formation of the amide bond with benzamido groups.

The structural confirmation is often achieved via X-ray crystallography and various spectroscopic techniques (NMR, IR) to ensure the integrity of the compound's structure .

Antiviral Activity

One of the most significant biological activities attributed to this compound is its antiviral potential against Hepatitis B Virus (HBV). A study conducted on similar compounds indicated that derivatives featuring morpholinosulfonyl groups exhibited nanomolar inhibitory activity against HBV, suggesting that modifications in this region can enhance antiviral efficacy .

Table 1: Antiviral Activity Against HBV

Compound NameIC50 (nM)Mechanism of Action
N-methyl-2-(4-(morpholinosulfonyl)...<100Inhibition of viral replication
Methyl 4-fluoro-3-(morpholinosulfonyl)<50Direct interaction with viral enzymes

Antimicrobial Activity

In addition to its antiviral properties, this compound has shown promising results in antimicrobial assays. Compounds with similar structures have been evaluated for their Minimum Inhibitory Concentration (MIC) against various pathogens, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Profile

PathogenMIC (μg/mL)MBC (μg/mL)Efficacy (%)
Staphylococcus aureus0.250.590
Escherichia coli0.51.085

These results indicate that the compound not only inhibits bacterial growth but also exhibits bactericidal properties at higher concentrations .

The proposed mechanism underlying the biological activity of this compound involves:

  • Inhibition of Viral Enzymes : The morpholinosulfonyl group appears crucial for binding to viral enzymes, disrupting their function and thereby inhibiting viral replication.
  • Interference with Bacterial DNA Gyrase : Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, which may explain their antimicrobial effects .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Case Study 1 : A study demonstrated that a derivative with a similar morpholinosulfonyl structure exhibited significant antiviral activity in vitro against HBV, leading to a reduction in viral load in treated cells.
  • Case Study 2 : Another investigation focused on the antimicrobial effects of related thiophene derivatives, showing strong inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Q & A

Basic Research Questions

Q. What are the critical steps and optimal reaction conditions for synthesizing N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with the formation of the thiophene core, followed by sulfonylation and amidation. Key steps include:

  • Sulfonylation : Introducing the morpholinosulfonyl group using 4-(morpholinosulfonyl)benzoyl chloride under anhydrous conditions in polar aprotic solvents (e.g., DMF or DCM) at 0–25°C .
  • Amidation : Coupling the intermediate with methylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF, monitored by TLC for completion .
  • Purification : Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and amide bond formation (e.g., amide proton δ ~10–12 ppm) .
  • HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., [M+H]⁺ calculated vs. observed) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What solubility challenges arise with this compound, and how can they be mitigated?

  • Methodological Answer : The compound exhibits low aqueous solubility due to its lipophilic thiophene and morpholinosulfonyl groups. Strategies include:

  • Co-solvents : Use DMSO or ethanol (10–20% v/v) for in vitro assays .
  • Micellar Formulations : Incorporate surfactants like Tween-80 for in vivo studies .

Advanced Research Questions

Q. How can contradictory cytotoxicity data across cancer cell lines (e.g., HepG-2 vs. MCF-7) be systematically resolved?

  • Methodological Answer :

  • Dose-Response Profiling : Conduct 72-hour MTT assays with 8–10 concentration points to determine IC₅₀ values .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., Pks 13 in mycobacterial studies) .
  • Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Q. What structural modifications enhance target selectivity while minimizing off-target effects?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with variations in:
  • Morpholinosulfonyl Group : Replace with piperidine-sulfonyl to alter steric bulk .
  • Thiophene Substituents : Introduce electron-withdrawing groups (e.g., nitro) to modulate electronic effects .
  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to targets like kinase domains .

Q. How can researchers validate the hypothesized mechanism of action involving apoptosis induction?

  • Methodological Answer :

  • Flow Cytometry : Annexin V/PI staining to quantify apoptotic vs. necrotic cells .
  • Western Blotting : Measure cleavage of caspases-3/9 and PARP in treated vs. untreated cells .
  • Transcriptomic Analysis : RNA-seq to identify upregulated pro-apoptotic genes (e.g., Bax, PUMA) .

Q. What strategies optimize bioavailability for in vivo efficacy studies?

  • Methodological Answer :

  • Prodrug Design : Convert the carboxamide to a methyl ester for improved intestinal absorption .
  • Pharmacokinetic Profiling : Conduct IV/PO crossover studies in rodents to calculate AUC and half-life .
  • Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .

Data Analysis and Experimental Design

Q. How should researchers address inconsistencies in IC₅₀ values between independent studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Use identical cell passage numbers, serum concentrations, and incubation times .
  • Cross-Validation : Compare results with a reference compound (e.g., isoniazid for antimycobacterial assays) .
  • Meta-Analysis : Pool data from ≥3 independent replicates and apply statistical models (e.g., mixed-effects regression) .

Q. What analytical methods best resolve degradation products under acidic conditions?

  • Methodological Answer :

  • Stability Studies : Incubate the compound in pH 2.0 buffer (37°C, 24 hr) and analyze by:
  • LC-MS/MS : Identify hydrolyzed products (e.g., free benzamide or thiophene fragments) .
  • XRD : Compare crystallinity changes post-degradation .

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